molecular formula C21H22N4O4 B2520121 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-73-9

3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2520121
CAS No.: 2034415-73-9
M. Wt: 394.431
InChI Key: IOCCJVJVPOVWAL-UHFFFAOYSA-N
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Description

3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Techniques

Quinazoline-2,4(1H,3H)-diones, related to the chemical structure of interest, are synthesized through various methods that highlight the aim for sustainable chemistry. For example, a solvent-free synthesis approach using carbon dioxide (1 bar) and a catalytic amount of base (DBU or DBN) under solvent-free conditions has been developed, showcasing an environmentally friendly methodology that yields quinazoline-2,4(1H,3H)-diones in good to excellent yields (Mizuno et al., 2007). Similarly, the use of cesium carbonate as a catalyst for synthesizing these compounds from 2-aminobenzonitriles and carbon dioxide represents an efficient protocol (Patil et al., 2008).

Environmental Sustainability

The chemical fixation of CO2 to 2-aminobenzonitriles, forming quinazoline-2,4(1H,3H)-diones, demonstrates an innovative approach towards utilizing CO2, a greenhouse gas, as a raw material. This process contributes to green and sustainable chemistry by providing a straightforward route to synthesize these important heterocyclic compounds, which are key intermediates in pharmaceutical industry (Vessally et al., 2017).

Green Catalysts

Research has shown that various green catalysts, including ionic liquids and metal-free catalysts like amino-functionalized carbon nanofibres, can effectively synthesize quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. These catalysts offer an environmentally friendly alternative to traditional methods, highlighting the importance of sustainable practices in chemical synthesis (Lu et al., 2014; Kumar et al., 2015).

Safety and Hazards

The safety and hazards of isoxazole derivatives can vary based on their biological activities and therapeutic potential . The specific safety and hazards of “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” are not available in the retrieved papers.

Properties

IUPAC Name

3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-19-14-5-1-3-7-16(14)22-21(28)25(19)13-9-11-24(12-10-13)20(27)18-15-6-2-4-8-17(15)29-23-18/h1,3,5,7,13H,2,4,6,8-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCCJVJVPOVWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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